8-Methoxy Loxapine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 8-Methoxy Loxapine involves several steps, starting from the parent compound Loxapine. The synthetic route typically includes:

Step 1: Chlorination of the parent compound to introduce the chlorine atom at the desired position.

Step 2: Methoxylation to introduce the methoxy group.

Step 3: Piperazine ring formation through nucleophilic substitution reactions.

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Analyse Des Réactions Chimiques

8-Methoxy Loxapine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzoxazepines .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antipsychotic Properties

8-Methoxy Loxapine exhibits significant antipsychotic effects through its action as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor blocker. This dual action is critical in managing symptoms of schizophrenia and bipolar disorder. Research indicates that it may offer advantages over traditional antipsychotics by reducing the risk of extrapyramidal side effects (EPS) commonly associated with D2 antagonism .

1.2 Treatment of Acute Agitation

The compound has been evaluated for its efficacy in treating acute agitation associated with schizophrenia or bipolar disorder. Inhaled formulations have demonstrated rapid onset of action, making it suitable for emergency settings where quick intervention is necessary .

Metabolic Studies

3.1 Metabolism and Bioavailability

this compound is metabolized into various active metabolites, which contribute to its therapeutic effects. Studies have shown that its metabolites may also possess pharmacological activity, enhancing the overall efficacy of the treatment regimen .

3.2 Research Methodologies

The compound is utilized in metabolic research to trace pathways of drug metabolism using labeled isotopes, facilitating a deeper understanding of pharmacokinetics and dynamics in vivo.

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

- Study on Acute Agitation : A randomized controlled trial assessed the inhaled form's effectiveness in rapidly reducing agitation scores in patients with schizophrenia. Results indicated significant improvements within minutes post-administration compared to placebo controls .

- Long-term Efficacy Study : A longitudinal study investigated the long-term effects of this compound on patients with chronic schizophrenia, revealing sustained symptom control with manageable side effects over a six-month period .

Comparison with Other Antipsychotics

| Compound | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| This compound | D2/5-HT2A antagonist | High | Low EPS |

| Clozapine | D4 antagonist | Very High | Agranulocytosis risk |

| Risperidone | D2/5-HT2A antagonist | Moderate to High | EPS more common |

Mécanisme D'action

The mechanism of action of 8-Methoxy Loxapine is similar to that of Loxapine. It acts as a dopamine antagonist and a serotonin 5-HT2 blocker. By antagonizing these receptors, the compound exerts tranquilizing effects, leading to the suppression of aggression and calming effects . The exact molecular targets include the dopamine D2 receptor and the serotonin 5-HT2 receptor .

Comparaison Avec Des Composés Similaires

8-Methoxy Loxapine is compared with other similar compounds such as:

Loxapine: The parent compound, used as an antipsychotic agent.

Clozapine: Another antipsychotic with a similar structure but different pharmacological profile.

Olanzapine: A newer antipsychotic with a similar mechanism of action but fewer side effects

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable reference material in analytical applications .

Activité Biologique

8-Methoxy Loxapine is a derivative of loxapine, a tricyclic antipsychotic agent known for its efficacy in treating schizophrenia and acute agitation. This compound exhibits a complex pharmacological profile, influencing various neurotransmitter systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, receptor affinities, metabolism, and clinical implications supported by case studies and research findings.

This compound primarily acts as an antagonist at several neurotransmitter receptors:

- Dopamine Receptors : It exhibits significant affinity for D2 receptors, which are crucial in the modulation of dopaminergic pathways associated with psychosis. The compound's binding affinity is comparable to that of its parent compound, loxapine, with Ki values indicating effective receptor blockade.

- Serotonin Receptors : It also antagonizes 5-HT2A receptors, contributing to its antipsychotic effects. This dual action on dopamine and serotonin receptors may help mitigate side effects commonly associated with traditional antipsychotics.

- Other Receptors : this compound has been shown to interact with histaminergic H1 and adrenergic α1 receptors, which may be responsible for some sedative effects and orthostatic hypotension observed in patients .

Pharmacokinetics

Absorption and Distribution :

- This compound is rapidly absorbed into the systemic circulation when administered via inhalation or other routes. Its volume of distribution is extensive due to high tissue binding .

Metabolism :

- The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Key metabolic pathways include hydroxylation to form 7-OH and 8-OH metabolites, with the latter showing minimal pharmacological activity at D2 receptors but potentially influencing the overall pharmacokinetic profile .

Excretion :

- Metabolites are primarily excreted renally, with conjugated forms being eliminated through urine. The half-life of this compound ranges from six to eight hours, similar to loxapine .

Efficacy and Clinical Studies

Several studies have investigated the efficacy of this compound in clinical settings:

- Case Study Analysis : A randomized controlled trial involving patients with schizophrenia demonstrated that both inhaled loxapine (including its methoxy derivative) significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. The most notable improvement was observed at the 10 mg dosage level, achieving statistical significance (p < 0.0001) within two hours post-administration .

- Safety Profile : Adverse effects reported included respiratory symptoms such as bronchospasm and dyspnea; however, these were less frequent than those associated with traditional antipsychotics. The incidence of extrapyramidal symptoms was notably lower in patients receiving inhaled formulations compared to oral loxapine .

Comparative Biological Activity Table

| Parameter | This compound | Loxapine | Amoxapine |

|---|---|---|---|

| Dopamine D2 Affinity (Ki nM) | 9.8 | 9.8 | Higher than loxapine |

| Serotonin 5-HT2A Affinity (Ki nM) | 2 | 2 | Not specified |

| Half-life (hours) | 6-8 | 6-8 | Not specified |

| Primary Metabolites | 7-OH, 8-OH | Amoxapine | Active metabolite |

| Side Effects | Lower EPS incidence | Higher EPS incidence | Variable |

Propriétés

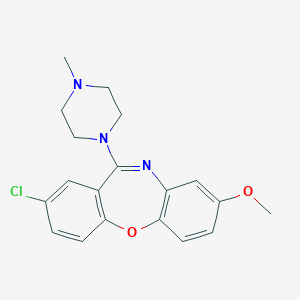

IUPAC Name |

8-chloro-3-methoxy-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-22-7-9-23(10-8-22)19-15-11-13(20)3-5-17(15)25-18-6-4-14(24-2)12-16(18)21-19/h3-6,11-12H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTLHLYDQYOEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338751 | |

| Record name | 8-Methoxy Loxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70020-54-1 | |

| Record name | 8-Methoxy Loxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.